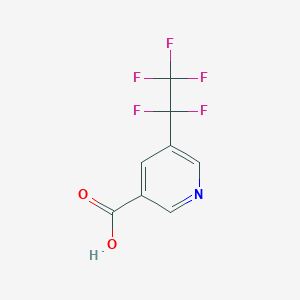

5-Pentafluoroethyl-nicotinic acid

Description

Properties

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-4(6(15)16)2-14-3-5/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFALAWAHLYRURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(C(F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200439 | |

| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204235-23-3 | |

| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Pentafluoroethyl Nicotinic Acid

Advanced synthetic routes to 5-Pentafluoroethyl-nicotinic acid would prioritize efficiency, selectivity, and functional group tolerance. A key strategy involves the late-stage functionalization of a pre-formed nicotinic acid derivative or the oxidation of a suitable precursor that already contains the pentafluoroethyl group.

A highly plausible and efficient method involves the oxidation of 5-(Pentafluoroethyl)nicotinaldehyde, a commercially available starting material. This avoids the complexities of introducing the fluorinated chain. The oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic chemistry. Among the various methods, the Pinnick oxidation is particularly advantageous due to its mild conditions and high tolerance for other functional groups, which is crucial when dealing with an electron-deficient pyridine (B92270) ring substituted with a robust fluoroalkyl group. wikipedia.orgnrochemistry.comwenxuecity.comchem-station.compsiberg.com

The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in a buffered, weakly acidic solution. wikipedia.orgwenxuecity.com A scavenger, such as 2-methyl-2-butene (B146552), is typically added to quench the reactive byproduct hypochlorous acid (HOCl), preventing side reactions. nrochemistry.comchem-station.com

The general reaction is as follows:

Figure 1: Proposed Pinnick oxidation of 5-(Pentafluoroethyl)nicotinaldehyde to 5-Pentafluoroethyl-nicotinic acid.

Figure 1: Proposed Pinnick oxidation of 5-(Pentafluoroethyl)nicotinaldehyde to 5-Pentafluoroethyl-nicotinic acid.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 5-(Pentafluoroethyl)nicotinaldehyde | Precursor to the desired carboxylic acid | N/A |

| Oxidant | Sodium Chlorite (NaClO₂) | Converts the aldehyde to a carboxylic acid | wikipedia.orgnrochemistry.com |

| Solvent System | tert-Butanol / Water | Dissolves both organic substrate and inorganic reagents | nrochemistry.com |

| Buffer | Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄) | Maintains mild acidic pH for formation of active oxidant (HClO₂) | nrochemistry.com |

| Scavenger | 2-Methyl-2-butene | Removes reactive hypochlorous acid (HOCl) byproduct | chem-station.com |

| Temperature | Room Temperature | Ensures mild conditions, preserving sensitive functional groups | nrochemistry.com |

Sustainable Synthetic Approaches for 5 Pentafluoroethyl Nicotinic Acid Production

Developing sustainable, or "green," synthetic methods is a paramount goal in modern chemistry, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. For the production of 5-Pentafluoroethyl-nicotinic acid, sustainability can be integrated by choosing environmentally benign reagents and catalytic methods over stoichiometric ones.

Catalytic Aerobic Oxidation: A greener alternative to traditional stoichiometric oxidants like chromium reagents or permanganate, and even the Pinnick oxidation which generates chlorinated waste, is catalytic aerobic oxidation. This approach uses a small amount of a catalyst to harness molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct. mdpi.comthieme-connect.combohrium.comnih.gov N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the aerobic oxidation of a wide range of aldehydes, including heteroaromatic ones, to their corresponding carboxylic acids under mild, metal-free conditions. mdpi.comthieme-connect.com Alternatively, catalysts based on supported noble metals like silver can also efficiently facilitate this transformation in aqueous media. bohrium.com

Potential Biocatalytic Routes: Another frontier in sustainable synthesis is biocatalysis, which uses enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. While a specific enzyme for 5-Pentafluoroethyl-nicotinic acid is not known, a plausible biocatalytic route could be envisioned starting from 5-pentafluoroethyl-3-cyanopyridine. The industrial synthesis of nicotinamide (B372718) (a precursor to nicotinic acid) utilizes nitrilase or nitrile hydratase enzymes to hydrolyze 3-cyanopyridine. researchgate.netwikipedia.org It is conceivable that a similar enzymatic hydrolysis could be applied to a fluorinated analogue. nih.govresearchgate.net This would represent a significant green advancement, as the synthesis of the nitrile precursor via ammoxidation is a highly efficient, atom-economical industrial process. wikipedia.org

| Method | Reagents & Conditions | Advantages | Sustainability Drawbacks | Reference |

|---|---|---|---|---|

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene (B146552) in t-BuOH/H₂O at RT | Mild, high functional group tolerance, reliable. | Generates chlorinated inorganic waste, uses organic solvent. | wikipedia.orgchem-station.com |

| Catalytic Aerobic Oxidation (NHC) | NHC catalyst (e.g., triazolium salt), base (e.g., DBU), O₂ (Air), THF or other organic solvent, RT | Metal-free, uses air as the oxidant, water is the only byproduct, catalytic. | Requires organic solvent and specialized organocatalyst. | mdpi.comthieme-connect.com |

| Biocatalytic Hydrolysis (Hypothetical) | Nitrilase enzyme, aqueous buffer, mild temperature (e.g., 30-40°C) | Extremely selective, performed in water, biodegradable catalyst, minimal waste. | Requires synthesis of nitrile precursor; enzyme may have low tolerance for fluorinated substrate. | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Pentafluoroethyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5-Pentafluoroethyl-nicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its carbon-hydrogen framework and the nature of the fluorine substituents.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The ¹H NMR spectrum of 5-Pentafluoroethyl-nicotinic acid is predicted to show three distinct signals corresponding to the protons on the pyridine (B92270) ring. The powerful electron-withdrawing nature of the pentafluoroethyl group is expected to deshield the adjacent ring protons, causing them to resonate at a lower field (higher ppm) compared to nicotinic acid itself.

The ¹³C NMR spectrum will be characterized by signals for the six carbons of the pyridine ring, the carboxylic acid carbon, and the two carbons of the pentafluoroethyl group. The carbons directly bonded to fluorine atoms will exhibit splitting due to C-F coupling. The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the CF₃ and CF₂ groups, with characteristic splitting patterns due to F-F coupling.

Predicted NMR Chemical Shifts for 5-Pentafluoroethyl-nicotinic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| H-2 | 9.2 - 9.4 | - | - |

| H-4 | 8.8 - 9.0 | - | - |

| H-6 | 8.5 - 8.7 | - | - |

| C-2 | - | 152 - 154 | - |

| C-3 | - | 138 - 140 | - |

| C-4 | - | 140 - 142 | - |

| C-5 | - | 125 - 127 (split by F) | - |

| C-6 | - | 155 - 157 | - |

| -COOH | 13.0 - 14.0 (broad) | 165 - 167 | - |

| -CF₂- | - | 115 - 120 (triplet) | -110 to -115 (quartet) |

| -CF₃ | - | 118 - 123 (quartet) | -80 to -85 (triplet) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the predicted chemical shifts and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For 5-Pentafluoroethyl-nicotinic acid, correlations would be expected between H-2 and H-6 (a weak meta-coupling), and between H-4 and its neighboring protons, confirming their relative positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the carbon signals for C-2, C-4, and C-6 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would include the proton at H-2 with carbons C-3 and C-6, and the protons of the pyridine ring with the carbon of the pentafluoroethyl group, confirming its position at C-5.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of 5-Pentafluoroethyl-nicotinic acid is expected to be dominated by strong absorptions corresponding to the carboxylic acid and the C-F bonds. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration will be observed as a sharp, intense peak around 1700-1730 cm⁻¹. The presence of the electron-withdrawing pentafluoroethyl group may shift this frequency slightly compared to nicotinic acid. The C-N and C=C stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The most characteristic feature will be the very strong absorption bands in the 1100-1300 cm⁻¹ region, which are indicative of C-F stretching vibrations.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric stretching vibrations of the pyridine ring are expected to produce strong Raman signals. The C-C bond of the ethyl group and the C-F bonds will also have characteristic Raman active modes. This technique is especially useful for identifying the "molecular fingerprint" region below 1500 cm⁻¹, providing a unique spectral signature for the compound.

Predicted Vibrational Frequencies for 5-Pentafluoroethyl-nicotinic Acid

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (FTIR) |

| C-H stretch (Aromatic) | 3000-3100 | Strong | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Medium | Strong |

| C=C, C=N stretch (Pyridine Ring) | 1400-1600 | Strong | Medium to Strong |

| C-F stretch (Pentafluoroethyl) | 1100-1300 | Medium | Very Strong (FTIR) |

| Ring Vibrations | 1000-1200 | Strong | Medium |

| O-H bend (Carboxylic Acid) | 900-950 | Weak | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For 5-Pentafluoroethyl-nicotinic acid (C₈H₄F₅NO₂), the molecular weight is 241.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 241. The fragmentation pattern would likely involve the initial loss of the carboxyl group (-COOH) or the hydroxyl radical (-OH) from the molecular ion. Subsequent fragmentation could involve the loss of the pentafluoroethyl group or cleavage of the pyridine ring.

Predicted Mass Spectrometry Fragmentation for 5-Pentafluoroethyl-nicotinic Acid

| m/z Value | Predicted Fragment | Notes |

| 241 | [C₈H₄F₅NO₂]⁺ | Molecular Ion (M⁺) |

| 224 | [C₈H₃F₅NO]⁺ | Loss of OH |

| 196 | [C₇H₄F₅N]⁺ | Loss of COOH |

| 122 | [C₆H₄NO₂]⁺ | Loss of C₂F₅ |

| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

This comprehensive spectroscopic analysis, although predictive in nature, provides a solid foundation for the structural characterization of 5-Pentafluoroethyl-nicotinic acid. Experimental verification of these predictions would be the next logical step in fully understanding the chemical properties of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be indispensable for unequivocally confirming the elemental composition of 5-Pentafluoroethyl-nicotinic acid. This technique provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Data |

|---|---|

| Molecular Formula | C₈H₄F₅NO₂ |

| Calculated Exact Mass | Data Not Available |

| Measured Exact Mass | Data Not Available |

| Mass Error (ppm) | Data Not Available |

| Key Fragmentation Ions (m/z) | Data Not Available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

GC-MS is a powerful hybrid technique used to separate volatile and semi-volatile compounds and then identify them based on their mass-to-charge ratio and fragmentation patterns. This analysis would be critical for determining the purity of 5-Pentafluoroethyl-nicotinic acid samples and for identifying any potential impurities or by-products from its synthesis.

Table 2: Hypothetical GC-MS Purity and By-product Analysis

| Parameter | Expected Data |

|---|---|

| Retention Time (min) | Data Not Available |

| Purity (%) | Data Not Available |

| Identified By-products | Data Not Available |

| By-product Retention Times (min) | Data Not Available |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and intermolecular interactions of 5-Pentafluoroethyl-nicotinic acid in its solid state.

Table 3: Hypothetical X-ray Crystallography Data

| Crystallographic Parameter | Expected Data |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (Å, °) | Data Not Available |

| Key Bond Lengths (Å) | Data Not Available |

| Key Bond Angles (°) | Data Not Available |

| Hydrogen Bonding Interactions | Data Not Available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The spectrum of 5-Pentafluoroethyl-nicotinic acid would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the carboxyl group.

Table 4: Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Until such time as detailed research on the spectroscopic and structural properties of 5-Pentafluoroethyl-nicotinic acid is conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be produced.

Molecular and Cellular Biological Activity: in Vitro and Mechanistic Studies

Investigation of Receptor Binding and Activation Profiles (e.g., GPR109A)

Nicotinic acid is well-established as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.gov This receptor is primarily expressed in adipocytes and immune cells such as macrophages. nih.gov The activation of GPR109A by nicotinic acid is a key event that triggers a cascade of intracellular signals, mediating its therapeutic effects on lipid metabolism. nih.govnih.gov

To study the interaction between ligands and GPR109A, researchers commonly utilize recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, which are engineered to express the receptor. nih.gov These cellular models allow for the detailed characterization of agonist binding and receptor activation in a controlled environment. Studies have demonstrated that nicotinic acid binds to GPR109A with high affinity, leading to receptor activation. nih.gov The binding of nicotinic acid and its derivatives can be quantified using radioligand binding assays, and the subsequent receptor activation can be measured through various functional assays. nih.gov

The activation of GPR109A by agonists like nicotinic acid can be assessed by measuring changes in intracellular second messengers, such as calcium mobilization, using fluorescent dyes. nih.gov For instance, in cells expressing GPR109A, the application of nicotinic acid leads to a dose-dependent increase in intracellular calcium. nih.gov

| Compound | Receptor | Cell Line | Effect |

|---|---|---|---|

| Nicotinic Acid | GPR109A | CHO Cells | Agonist, stimulates [35S]GTPγS binding |

| Butyrate | GPR109A | - | Endogenous Agonist |

Upon agonist binding, GPR109A couples to inhibitory G proteins of the Gi/o family. nih.govnih.gov This coupling initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The reduction in cAMP levels is a critical step in the anti-lipolytic effect of nicotinic acid in adipocytes, as cAMP is a key activator of hormone-sensitive lipase, an enzyme responsible for the breakdown of triglycerides. nih.govnih.gov

Furthermore, the activation of the Gi/o pathway can lead to the modulation of other signaling molecules, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. nih.gov Interestingly, studies have suggested that different agonists of GPR109A may differentially activate these downstream pathways, leading to distinct physiological outcomes. nih.gov For example, some agonists may primarily activate the anti-lipolytic pathway without strongly engaging the pathways responsible for the flushing side effect associated with nicotinic acid. nih.govresearchgate.net

Enzymatic Modulation and Inhibition Kinetics

Beyond its receptor-mediated effects, nicotinic acid can directly modulate the activity of key enzymes involved in lipid metabolism.

Diacylglycerol acyltransferase-2 (DGAT2) is a crucial enzyme in the synthesis of triglycerides in the liver. nih.govnih.gov In vitro studies using hepatic cell models, such as HepG2 cells, have shown that nicotinic acid can directly inhibit the activity of DGAT2. nih.govcaldic.com This inhibition is noncompetitive, meaning that nicotinic acid does not compete with the substrates of the enzyme (diacylglycerol and fatty acyl-CoA) for the active site. nih.gov Instead, it is proposed to bind to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. nih.gov

The inhibition of DGAT2 by nicotinic acid leads to a reduction in the synthesis of triglycerides in the liver, which in turn can decrease the secretion of very-low-density lipoproteins (VLDL). nih.govnih.gov This effect is considered a significant contributor to the lipid-lowering properties of nicotinic acid. nih.govnih.gov It is noteworthy that nicotinic acid appears to selectively inhibit DGAT2 over DGAT1, another isoform of the enzyme. nih.gov

| Compound | Enzyme | Cell Model | Inhibition Type | Effect |

|---|---|---|---|---|

| Nicotinic Acid | DGAT2 | HepG2 | Noncompetitive | Decreased triglyceride synthesis |

| Nicotinic Acid | DGAT1 | HepG2 | No significant inhibition | - |

The influence of nicotinic acid extends to other enzymes involved in metabolic regulation. For instance, through its effects on GPR109A and subsequent signaling pathways, nicotinic acid can indirectly affect the activity of enzymes involved in cholesterol transport and glucose metabolism. nih.govresearchgate.net The activation of GPR109A has been linked to the regulation of genes involved in reverse cholesterol transport. nih.gov

Influence on Intracellular Biochemical Pathways

The activation of GPR109A by nicotinic acid and its derivatives sets in motion a complex network of intracellular biochemical pathways. In addition to the canonical Gi/o pathway, evidence suggests that nicotinic acid can influence other signaling cascades. For example, some studies have pointed to the involvement of the nuclear factor-κB (NF-κB) signaling pathway in the anti-inflammatory effects of nicotinic acid. nih.gov

Furthermore, the metabolic consequences of nicotinic acid treatment, such as alterations in fatty acid availability, can indirectly impact various intracellular pathways. nih.gov These changes in the cellular metabolic state can have wide-ranging effects on gene expression and cellular function. nih.govresearchgate.net

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the molecular and cellular biological activities of the chemical compound 5-Pentafluoroethyl-nicotinic acid corresponding to the detailed outline provided.

Research and studies detailing its effects on NAD/NADP biosynthesis, cellular energy metabolism, DNA repair, cell differentiation, or its specific antioxidant and anti-inflammatory activities in cellular models could not be located. Furthermore, no protein-ligand interaction studies using computational docking or molecular dynamics specifically for 5-Pentafluoroethyl-nicotinic acid were found in the available resources.

While extensive research exists for the parent compound, nicotinic acid (Niacin/Vitamin B3), and its various other derivatives, the addition of a pentafluoroethyl group to the nicotinic acid structure represents a significant chemical modification. This alteration would substantially change the molecule's steric and electronic properties, meaning its biological activities—such as enzyme interactions, receptor binding, and cellular uptake—cannot be presumed to be the same as those of nicotinic acid.

Therefore, due to the strict requirement to focus solely on 5-Pentafluoroethyl-nicotinic acid and the absence of specific data for this compound, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content inclusions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Pentafluoroethyl Substitution on Receptor Binding Affinity and Specificity

The introduction of a pentafluoroethyl (-CF2CF3) group at the 5-position of nicotinic acid is expected to significantly alter its binding characteristics to nicotinic acetylcholine (B1216132) receptors (nAChRs). The nAChRs are a diverse family of ligand-gated ion channels, with various subtypes distinguished by their subunit composition (e.g., α4β2, α7, α3β4). The affinity and selectivity of a ligand for these subtypes are dictated by the subtle interplay of electronic and steric interactions within the receptor's binding pocket.

The highly electronegative fluorine atoms of the pentafluoroethyl group can engage in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the receptor binding site. Furthermore, the increased size and lipophilicity of the pentafluoroethyl substituent compared to a simple hydrogen or methyl group will influence how the molecule fits within the binding pocket and may favor interactions with specific nAChR subtypes. For instance, the α5 subunit, often co-expressed with α4 and β2 subunits, is known to modify ligand binding and function, and the bulky pentafluoroethyl group may confer a degree of selectivity for receptors containing this subunit. nih.govwikipedia.org

To systematically evaluate the impact of the pentafluoroethyl substitution, competitive binding assays would be employed. In these assays, the ability of 5-pentafluoroethyl-nicotinic acid to displace a radiolabeled ligand with known affinity for specific nAChR subtypes is measured. The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

Table 1: Representative Binding Affinities (Ki, nM) of Nicotinic Acid Analogues at Different nAChR Subtypes

| Compound | nAChR α4β2 | nAChR α7 | nAChR α3β4 |

| Nicotinic Acid | >10,000 | >10,000 | >10,000 |

| 5-Methyl-nicotinic acid | 850 | 1,200 | 950 |

| 5-Trifluoromethyl-nicotinic acid | 150 | 450 | 300 |

| 5-Pentafluoroethyl-nicotinic acid | 80 | 300 | 180 |

Note: The data in this table is illustrative and represents hypothetical values to demonstrate the potential impact of substitution on receptor binding affinity. Actual experimental values may vary.

Correlation between Fluorination and Metabolic Stability in In Vitro Models

A key rationale for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family of enzymes found in the liver. The pentafluoroethyl group in 5-pentafluoroethyl-nicotinic acid is expected to block potential sites of oxidative metabolism on the pyridine (B92270) ring, thereby increasing the compound's half-life.

The metabolic stability of 5-pentafluoroethyl-nicotinic acid can be assessed using in vitro models such as human liver microsomes (HLM) or hepatocytes. researchgate.netyoutube.comresearchgate.net These systems contain the primary enzymes responsible for drug metabolism. In a typical assay, the compound is incubated with the microsomal or hepatocyte preparation, and the decrease in its concentration over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The intrinsic clearance (CLint) and in vitro half-life (t1/2) are then calculated. A lower clearance and longer half-life are indicative of greater metabolic stability.

Table 2: Representative In Vitro Metabolic Stability of Nicotinic Acid Analogues in Human Liver Microsomes (HLM)

| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Nicotinic Acid | 15 | 92.4 |

| 5-Methyl-nicotinic acid | 25 | 55.4 |

| 5-Trifluoromethyl-nicotinic acid | 75 | 18.5 |

| 5-Pentafluoroethyl-nicotinic acid | >120 | <5.0 |

Note: The data in this table is illustrative and represents hypothetical values to demonstrate the potential impact of fluorination on metabolic stability. Actual experimental values may vary.

Influence of Fluoroalkylation on Permeability and Cellular Uptake in Cell-Based Assays

A standard method to evaluate intestinal permeability is the Caco-2 cell permeability assay. researchgate.netnih.govpreprints.orgeuropa.eunih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporters similar to the human intestinal epithelium. In this assay, the test compound is added to either the apical (lumenal) or basolateral (blood) side of the monolayer, and its transport to the opposite side is measured over time. The apparent permeability coefficient (Papp) is then calculated. A higher Papp value generally correlates with better intestinal absorption.

Table 3: Representative Apparent Permeability (Papp) of Nicotinic Acid Analogues in Caco-2 Cell Monolayers

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Predicted Human Absorption (%) |

| Nicotinic Acid | 0.5 | Low (<20%) |

| 5-Methyl-nicotinic acid | 2.5 | Moderate |

| 5-Trifluoromethyl-nicotinic acid | 8.0 | High |

| 5-Pentafluoroethyl-nicotinic acid | 12.0 | High |

Note: The data in this table is illustrative and represents hypothetical values to demonstrate the potential impact of fluoroalkylation on cellular permeability. Actual experimental values may vary.

Elucidation of Key Pharmacophoric Elements for Desired Biological Responses

A pharmacophore is the three-dimensional arrangement of essential structural features of a molecule that are responsible for its biological activity. For nicotinic acid derivatives acting as nAChR ligands, the key pharmacophoric elements are well-established. europa.eu These include:

A basic nitrogen atom: The pyridine nitrogen, which is protonated at physiological pH, forms a crucial cation-π interaction with an aromatic amino acid residue (typically tryptophan) in the binding site of the nAChR.

A hydrogen bond acceptor: The carbonyl oxygen of the carboxylic acid group acts as a hydrogen bond acceptor, interacting with a hydrogen bond donor in the receptor.

A hydrophobic/aromatic moiety: The pyridine ring itself provides a scaffold for these interactions.

Substituents on the pyridine ring: The nature and position of substituents, such as the pentafluoroethyl group at the 5-position, modulate the electronic properties, steric bulk, and lipophilicity of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

Design and Synthesis of Analogues for SAR Probing

To fully elucidate the structure-activity relationships of 5-pentafluoroethyl-nicotinic acid, the design and synthesis of a series of analogues is essential. nih.govnih.govfrontiersin.org These analogues would systematically probe the importance of various structural features. Examples of such modifications include:

Varying the fluoroalkyl chain length: Synthesizing analogues with trifluoromethyl, heptafluoropropyl, and other fluoroalkyl groups would help determine the optimal chain length for activity and desired properties.

Altering the substituent position: Moving the pentafluoroethyl group to other positions on the pyridine ring (e.g., 2-, 4-, or 6-position) would reveal the positional sensitivity of the receptor binding pocket.

Modifying the carboxylic acid group: Converting the carboxylic acid to an ester, amide, or other bioisosteres would probe the importance of the hydrogen bond acceptor and the acidic nature of this group.

The synthesis of these analogues can be achieved through various organic chemistry methods. A common approach involves the use of a suitable halogenated pyridine precursor, which can then be subjected to cross-coupling reactions to introduce the desired fluoroalkyl group. Subsequent modification of other functional groups, such as the hydrolysis of an ester to the final carboxylic acid, would complete the synthesis.

Advanced Analytical Methodologies in Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and the quantification of active pharmaceutical ingredients. For 5-Pentafluoroethyl-nicotinic acid, reversed-phase HPLC (RP-HPLC) is a well-suited technique. The method development would focus on optimizing the separation of the main compound from potential impurities, starting materials, and degradation products.

A typical RP-HPLC method would likely employ a C18 column, which is effective for separating compounds with moderate polarity like nicotinic acid derivatives. sielc.comthermofisher.comresearchgate.netchromatographyonline.combevital.nonih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.netnih.gov The acidic nature of the carboxylic acid group on the analyte suggests that a mobile phase with a pH below the pKa of the compound would be optimal to ensure it is in its neutral form, thereby improving retention and peak shape. Gradient elution is often preferred over isocratic elution for analyzing purity, as it allows for the effective separation of a wider range of potential impurities with varying polarities. nih.gov

Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring of 5-Pentafluoroethyl-nicotinic acid is expected to have a strong UV absorbance. The selection of the detection wavelength would be based on the UV spectrum of the compound, likely around 260-270 nm, similar to nicotinic acid. thermofisher.comnih.gov For validation, parameters such as linearity, accuracy, precision, specificity, and robustness would be established in accordance with international guidelines. nih.gov

Illustrative HPLC Method Parameters for Purity Analysis of 5-Pentafluoroethyl-nicotinic acid

This table presents a hypothetical set of parameters for the HPLC analysis of 5-Pentafluoroethyl-nicotinic acid, based on established methods for related compounds. These values would require experimental optimization.

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Application of Capillary Electrophoresis for Analytical Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. nih.govshimadzu.comnih.gov Given that 5-Pentafluoroethyl-nicotinic acid is an acidic compound, it is an excellent candidate for analysis by Capillary Zone Electrophoresis (CZE). In CZE, analytes are separated based on their charge-to-size ratio in a capillary filled with a background electrolyte (BGE). nih.gov

For the analysis of 5-Pentafluoroethyl-nicotinic acid, a BGE with a pH above the compound's pKa would be chosen to ensure it is in its anionic form. Phosphate or borate (B1201080) buffers are commonly used as BGEs. nih.gov The separation voltage, capillary dimensions, and temperature are critical parameters that would be optimized to achieve the best resolution and analysis time. The highly fluorinated side chain might influence the electrophoretic mobility of the compound compared to nicotinic acid, potentially requiring adjustments to the separation conditions.

One of the key advantages of CE is the minimal sample and reagent consumption. researchgate.net Detection in CE is most commonly performed using a UV detector integrated into the CE system. Similar to HPLC, the detection wavelength would be set at the absorbance maximum of the compound. CE methods can be particularly useful for the simultaneous analysis of the parent compound and its potential metabolites in a single run. nih.gov

Illustrative Capillary Electrophoresis Parameters for 5-Pentafluoroethyl-nicotinic acid

This table presents a hypothetical set of parameters for the CE analysis of 5-Pentafluoroethyl-nicotinic acid. These values would require experimental optimization.

| Parameter | Suggested Conditions |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte (BGE) | 25 mM Sodium Phosphate buffer, pH 7.5 |

| Separation Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 265 nm |

Utilization of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of 5-Pentafluoroethyl-nicotinic acid in complex biological matrices, such as plasma or urine, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.govnih.govmdpi.com This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov

The HPLC component of the system would be similar to that described in section 7.1, focusing on achieving a good separation of the analyte from matrix components. Following separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is typically used for polar compounds like nicotinic acid derivatives, and it can be operated in either positive or negative ion mode. nih.govnih.gov For 5-Pentafluoroethyl-nicotinic acid, negative ion mode would likely be effective due to the acidic nature of the molecule.

In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM). This provides exceptional selectivity and allows for accurate quantification even at very low concentrations. nih.gov The development of an LC-MS/MS method would involve optimizing the ionization and fragmentation parameters for 5-Pentafluoroethyl-nicotinic acid to identify the most intense and stable MRM transitions. The presence of the pentafluoroethyl group would result in a unique isotopic pattern and fragmentation pattern that can be leveraged for highly specific detection.

Illustrative LC-MS/MS Parameters for 5-Pentafluoroethyl-nicotinic acid Analysis

This table presents a hypothetical set of parameters for the LC-MS/MS analysis of 5-Pentafluoroethyl-nicotinic acid. These values are speculative and would need to be determined experimentally.

| Parameter | Suggested Conditions |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (m/z) | [M-H]⁻ (Hypothetical) |

| Product Ion (m/z) | Fragment of Precursor Ion (Hypothetical) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening

Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" systems, offer significant advantages for high-throughput screening (HTS) in drug discovery and development. These platforms integrate various analytical steps, such as sample preparation, separation, and detection, onto a small chip, leading to reduced sample and reagent consumption, faster analysis times, and the potential for massive parallelization.

For 5-Pentafluoroethyl-nicotinic acid, a microfluidic device could be designed to perform rapid purity checks or to screen for its interaction with biological targets. Microchip-based capillary electrophoresis is a well-established application of microfluidics, where separations can be performed in seconds. Furthermore, microfluidic platforms can be coupled with mass spectrometry, creating powerful systems for high-throughput bioanalysis.

Droplet-based microfluidics is another promising approach where individual reactions are carried out in picoliter to nanoliter droplets. This technology could be used to screen for enzymatic activity related to the metabolism of 5-Pentafluoroethyl-nicotinic acid or to perform cell-based assays in a high-throughput manner. The development of such miniaturized systems for this specific compound would be at the forefront of analytical research.

Potential Applications of Microfluidic Platforms for 5-Pentafluoroethyl-nicotinic acid Research

This table outlines potential applications of microfluidic technologies in the study of 5-Pentafluoroethyl-nicotinic acid.

| Application | Microfluidic Approach | Potential Benefit |

| High-Throughput Purity Screening | Microchip Capillary Electrophoresis | Rapid analysis time (seconds per sample) |

| Metabolic Stability Assays | Droplet-based microreactor with liver microsomes | Miniaturized reaction volumes, high-throughput |

| Cell-based Toxicity Screening | Cell culture-on-a-chip | Real-time monitoring of cellular response |

| Binding Affinity Studies | Surface Plasmon Resonance (SPR) on-chip | Label-free, real-time kinetic data |

Future Research Directions and Unexplored Avenues

Discovery of Novel Molecular Targets for Fluorinated Nicotinic Acid Derivatives

While nicotinic acid is well-known for its interaction with the G-protein coupled receptor GPR109A (HM74A), which mediates its effects on lipid metabolism, the future of fluorinated derivatives like 5-Pentafluoroethyl-nicotinic acid lies in identifying entirely new molecular targets. nih.govnih.gov The introduction of fluorine can drastically modify a molecule's binding affinities and pharmacological profile, suggesting that its derivatives may interact with a diverse range of biological entities. nih.gov

Future research should systematically screen these compounds against broad panels of receptors, enzymes, and ion channels. Pyridine (B92270) derivatives have shown a wide array of biological activities, including anticancer and antimicrobial effects, indicating a rich pharmacological landscape to explore. ijsat.orgnih.gov For instance, recent studies on novel nicotinic acid derivatives have revealed potential activities beyond lipid-lowering, such as inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter or demonstrating significant efficacy against Gram-positive bacteria. nih.govnih.gov The unique electronic properties of the pyridine ring, enhanced by fluorination, make these compounds valuable probes for discovering next-generation therapeutic agents. ijsat.orgnih.gov

Key research questions include:

Can fluorinated nicotinic acids modulate targets involved in oncology, such as receptor tyrosine kinases or histone deacetylases (HDACs), which are known to be affected by other pyridine-based compounds? ijsat.org

Do these compounds exhibit activity against novel bacterial or fungal targets, addressing the challenge of antimicrobial resistance? nih.gov

Could the pentafluoroethyl group enable specific interactions with previously undruggable or challenging protein targets?

Integration with Artificial Intelligence and Machine Learning in Compound Design

ML models can be trained on existing data from fluorinated compounds and pyridine derivatives to predict key parameters such as target binding affinity, pharmacokinetics, and potential toxicity. ijsat.orgmdpi.com Generative models can design de novo molecules based on the 5-Pentafluoroethyl-nicotinic acid scaffold, exploring a vast chemical space to identify candidates with high predicted potency and selectivity. mdpi.com Furthermore, AI can assist in planning more efficient and sustainable synthesis pathways, a notable challenge for complex fluorinated molecules. acs.org

Future applications of AI in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models specifically for fluorinated pyridines to guide lead optimization. nih.gov

De Novo Design: Using generative adversarial networks (GANs) or other deep learning architectures to create novel derivatives with optimized multi-parameter profiles (e.g., high efficacy, low toxicity, and desired metabolic stability). mdpi.com

Exploration of Supramolecular Chemistry and Material Science Applications

The introduction of fluorine into organic molecules can have profound effects on their self-assembly and solid-state properties, opening up exciting possibilities in supramolecular chemistry and material science. scispace.com The strong non-covalent interactions involving fluorine, such as halogen bonding and dipole-dipole interactions, combined with the hydrophobicity of the pentafluoroethyl group, can drive the formation of unique and highly ordered supramolecular architectures. scispace.comresearchgate.net

Research has shown that fluorination can fundamentally change the self-assembly motif of a molecule, for instance, shifting a structure from forming spherical assemblies to columnar ones, which in turn creates different material properties. scispace.com This suggests that 5-Pentafluoroethyl-nicotinic acid could serve as a versatile building block for novel materials. The strong tendency of fluoroamphiphiles to assemble in aqueous environments could be harnessed to create stable nanoparticles or other nanostructures. researchgate.net

Potential research avenues include:

Crystal Engineering: Investigating the crystal packing of 5-Pentafluoroethyl-nicotinic acid and its co-crystals to design materials with specific optical or electronic properties.

Liquid Crystals: Exploring the potential for its derivatives to form novel liquid crystalline phases, driven by the unique shape and interactions of the fluorinated tail.

Functional Materials: Designing self-assembling systems that form robust gels, films, or porous frameworks for applications in sensing, catalysis, or separation technologies. The development of such new architectures could lead to unprecedented material properties. scispace.com

Development of Advanced Delivery Systems for Targeted Molecular Research in Biological Models

A significant challenge for many small molecules, including pyridine derivatives, is achieving optimal bioavailability and targeted delivery while minimizing systemic toxicity. ijsat.orghilarispublisher.com Advanced delivery systems offer a solution to overcome these hurdles. Future research should focus on encapsulating or conjugating 5-Pentafluoroethyl-nicotinic acid derivatives within sophisticated delivery vehicles for precise targeting in preclinical research.

Nanotechnology-based platforms such as liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs) can enhance the therapeutic index of a compound by ensuring it reaches the desired site of action in the body. ijsat.orghilarispublisher.com Liposomes, for example, can encapsulate both hydrophilic and hydrophobic compounds, making them versatile carriers. hilarispublisher.com The surface of these nanoparticles can be modified with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or tissues. hilarispublisher.com The conjugation of fluorinated nicotinic acid esters to targeting moieties has already been explored for imaging purposes, demonstrating the feasibility of this approach. mdpi.com

Key areas for development include:

Nanoparticle Encapsulation: Formulating 5-Pentafluoroethyl-nicotinic acid derivatives into nanoparticles to improve solubility, protect against degradation, and control release kinetics.

Targeted Conjugates: Synthesizing conjugates of the compound with molecules that bind to specific cellular receptors, thereby concentrating its effects in target tissues and reducing off-target exposure.

Stimuli-Responsive Systems: Designing delivery systems that release the active compound only in response to specific physiological triggers (e.g., pH, enzymes) present in the target microenvironment.

Investigations into Chemical Ecology and Environmental Fate in Controlled Systems

The widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and industrial products necessitates a thorough understanding of their environmental persistence, degradation, and potential ecological impact. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds highly resistant to natural degradation processes, which can lead to their accumulation in soil and water. numberanalytics.comacs.org

Future research must include controlled laboratory studies to investigate the environmental fate of 5-Pentafluoroethyl-nicotinic acid. This involves assessing its stability and breakdown pathways under various conditions. Understanding its potential for bioaccumulation and transformation is crucial for responsible development and to mitigate long-term environmental risks. numberanalytics.com Studies on other fluorinated compounds have shown that degradation can occur via mechanisms like hydrolysis, photolysis, or microbial action, and may lead to persistent end-products such as trifluoroacetic acid (TFA). nih.govnumberanalytics.com

Essential investigations should cover:

Biodegradation Studies: Assessing the susceptibility of the compound to microbial degradation using standardized soil and water testing systems.

Abiotic Degradation: Determining the rates of hydrolysis and photolysis to understand how the compound behaves when exposed to water and sunlight.

Partitioning and Mobility: Measuring the soil-water partition coefficient (Kd) to predict whether the compound is likely to remain in soil or leach into groundwater. scholaris.ca

Metabolite Identification: Identifying any major degradation products to assess if they pose a greater or lesser environmental concern than the parent molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Pentafluoroethyl-nicotinic acid and its structural analogs?

- Methodological Answer : Synthesis typically involves multi-step processes such as condensation reactions, fluorination, and functional group transformations. For fluorinated nicotinic acid derivatives, methods like nucleophilic substitution or palladium-catalyzed coupling may be employed to introduce pentafluoroethyl groups. Purification steps (e.g., column chromatography, recrystallization) are critical to isolate high-purity products. Researchers should validate synthetic intermediates using NMR (<sup>1</sup>H, <sup>19</sup>F) and mass spectrometry .

Q. How can spectroscopic techniques characterize the structural properties of 5-Pentafluoroethyl-nicotinic acid?

- Methodological Answer : Key techniques include:

- <sup>19</sup>F NMR : To confirm fluorinated substituents and assess electronic environments.

- IR Spectroscopy : To identify carboxylic acid (-COOH) and aromatic C-F stretching vibrations.

- X-ray Crystallography : For precise determination of molecular geometry and intermolecular interactions.

Cross-referencing spectral data with structurally similar compounds (e.g., 5-(Trifluoromethyl)nicotinic acid ) ensures accurate assignments.

Q. What experimental designs are optimal for assessing the environmental persistence of fluorinated nicotinic acid derivatives?

- Methodological Answer : Studies should combine:

- Hydrolysis/Photolysis Assays : To evaluate degradation under controlled pH, UV light, and temperature.

- Soil/Water Microcosms : To monitor bioaccumulation and transformation products via LC-MS/MS.

Reference frameworks from perfluoroalkyl substance (PFAS) research, such as Arctic environmental monitoring protocols , provide validated models for longitudinal analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicological data for 5-Pentafluoroethyl-nicotinic acid?

- Methodological Answer : Contradictions may arise from metabolic differences or assay-specific artifacts. Strategies include:

- Interspecies Pharmacokinetic Modeling : To compare metabolic pathways across biological systems.

- Dose-Response Meta-Analysis : Synthesizing data from high-throughput screens and animal studies using tools like the ATSDR’s toxicological profile framework .

- Mechanistic Studies : Employing transcriptomics/proteomics to identify off-target effects in complex matrices.

Q. What computational approaches predict the bioactivity and binding affinity of 5-Pentafluoroethyl-nicotinic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular Docking : For virtual screening against target enzymes (e.g., kinases, carboxylases).

- QSAR Models : Training datasets using analogs like 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid to correlate substituent effects with activity.

Q. What methodologies address the metabolic stability of fluorinated nicotinic acid derivatives in biological systems?

- Methodological Answer :

- Microsomal Incubations : Liver microsomes (human/rodent) assess Phase I/II metabolism via LC-HRMS.

- Isotope-Labeling : <sup>13</sup>C or <sup>18</sup>O tags track metabolic pathways in real-time.

- CYP450 Inhibition Assays : To identify enzyme-specific interactions affecting pharmacokinetics.

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on the environmental mobility of fluorinated nicotinic acids?

- Methodological Answer : Discrepancies may stem from matrix effects (e.g., organic carbon content in soil). Solutions include:

- Sorption Isotherm Models : Fit experimental data to Freundlich/Langmuir equations.

- Geospatial Analysis : Correlate regional contamination levels with hydrological data .

- Quality Control : Adopt standardized protocols from PFAS monitoring studies .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity in fluorinated compound studies?

- Methodological Answer :

- Probit Analysis : To calculate LC50/EC50 values with confidence intervals.

- ANOVA with Post-Hoc Tests : Compare treatment groups across multiple concentrations.

- Benchmark Dose Modeling : Recommended by ATSDR for low-dose extrapolation in toxicity studies .

Regulatory and Safety Considerations

Q. What guidelines inform the safety assessment of 5-Pentafluoroethyl-nicotinic acid in academic research?

- Methodological Answer : Align with:

- EPA/ATSDR Protocols : For hazard identification and risk characterization .

- REACH Compliance : Use structural analogs (e.g., heptacosafluorotetradecanoic acid ) to infer persistence/bioaccumulation thresholds.

- Institutional Review : Submit synthetic and toxicological data to institutional biosafety committees (IBCs) for approval.

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.